molecular formula C17H13ClF3N3O2S2 B2625363 6-chloro-5-methyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-sulfonamide CAS No. 1795476-61-7

6-chloro-5-methyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-sulfonamide

Cat. No.: B2625363
CAS No.: 1795476-61-7
M. Wt: 447.88
InChI Key: UFWDKYOGTDEFLF-UHFFFAOYSA-N
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Description

6-chloro-5-methyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyridine ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-methyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine and sulfonamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-methyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-chloro-5-methyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 6-chloro-5-methyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

  • 6-chloro-5-methyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-carboxamide
  • 6-chloro-5-methyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-amine

Uniqueness

What sets 6-chloro-5-methyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its potential as a pharmacologically active compound, making it a valuable target for drug development and other scientific research applications.

Properties

IUPAC Name

6-chloro-5-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O2S2/c1-10-5-14(9-22-15(10)18)28(25,26)24-16-23-8-13(27-16)7-11-3-2-4-12(6-11)17(19,20)21/h2-6,8-9H,7H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWDKYOGTDEFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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